

# Technical Support Center: Overcoming Solubility Challenges with Sulfonylpiperazines

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *1-(4-Methyl-piperidine-1-sulfonyl)-piperazine*

CAS No.: 878416-77-4

Cat. No.: B359425

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylpiperazine-based compounds. This guide is designed to provide in-depth, practical solutions to the common and complex solubility challenges encountered during discovery and development. Poor aqueous solubility is a major hurdle for many promising drug candidates, and the unique physicochemical properties of the sulfonylpiperazine moiety require a tailored approach to formulation and delivery.<sup>[1][2]</sup>

This resource combines troubleshooting FAQs with detailed experimental protocols to empower you to systematically diagnose and overcome solubility-related obstacles, enhancing the bioavailability and therapeutic potential of your compounds.

## Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter in the lab. Each answer provides an explanation of the underlying scientific principles and offers actionable steps for resolution.

### Category 1: Fundamental Solubility Issues

Question 1: My sulfonylpiperazine compound shows poor solubility in aqueous buffers. What are the primary molecular drivers for this?

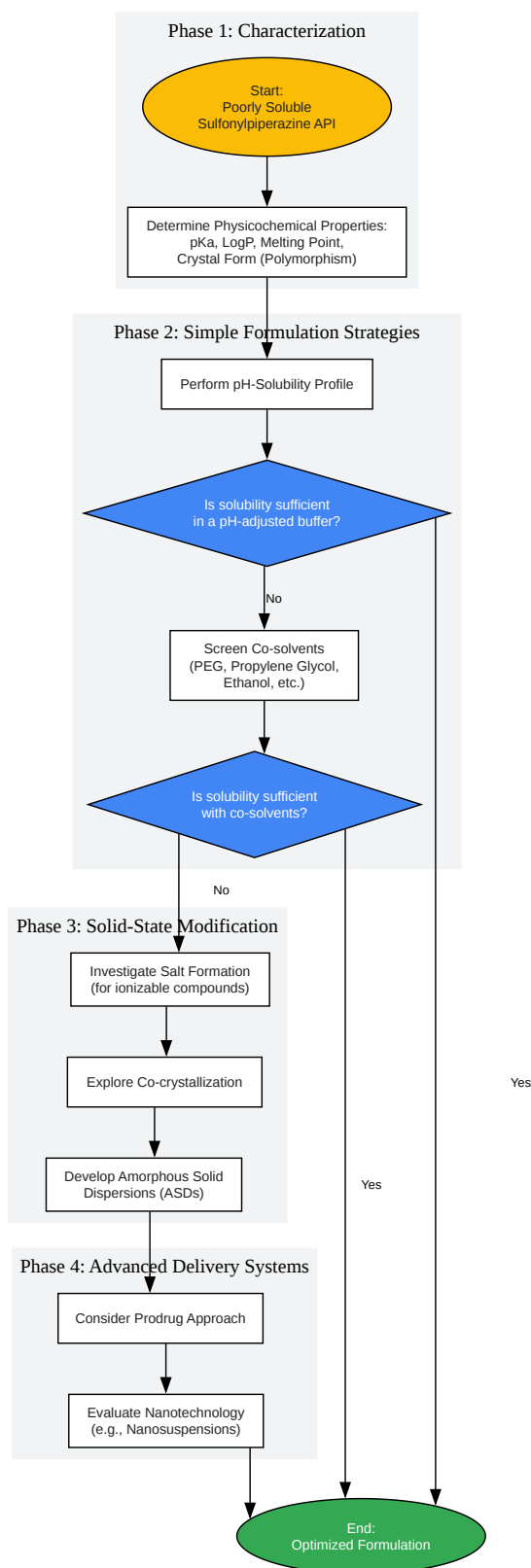
Answer: The limited aqueous solubility of many sulfonylpiperazine derivatives stems from a combination of factors inherent to their structure:

- **High Lipophilicity:** The presence of aromatic or other hydrophobic groups required for target binding often results in a high logP value, making the molecule prefer non-polar environments over water.
- **Crystal Lattice Energy:** The rigid, crystalline structure of the solid-state compound can have high lattice energy. For the compound to dissolve, the energy released from solvating the individual molecules must be sufficient to overcome this lattice energy. "Brick-dust" molecules, those with high melting points, are particularly challenging.[3][4]
- **pH-Dependent Ionization:** The piperazine ring contains two nitrogen atoms that can be protonated, and the sulfonamide group has an acidic proton. The overall charge of the molecule, and thus its interaction with polar water molecules, is highly dependent on the pH of the medium. In its unionized state, the molecule is significantly more hydrophobic.[5]

A logical first step is to characterize these properties for your specific compound.

Question 2: How do I systematically approach improving the solubility of a new sulfonylpiperazine candidate?

Answer: A systematic, tiered approach is most effective. Rushing into complex formulations without understanding the fundamentals can be inefficient. We recommend the following workflow to guide your strategy selection.



[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a solubility enhancement strategy.

## Category 2: Formulation & Solid-State Strategies

Question 3: My compound precipitates when I shift the pH. How can I find the optimal pH for my experiments?

Answer: This is a classic sign of pH-dependent solubility. The sulfonamide group is weakly acidic, while the piperazine nitrogens are basic. The pH at which the molecule is least soluble is its isoelectric point (pI), where it has no net charge.

Causality: The solubility of your compound will be lowest near its pI and will increase as the pH moves away from the pI, causing the molecule to become predominantly charged (ionized). For a typical sulfonylpiperazine, solubility increases at acidic pH (protonation of piperazine) and at alkaline pH (deprotonation of the sulfonamide).[5][6]

Troubleshooting Steps:

- Determine pKa: Use computational tools or experimental titration to find the pKa values of the acidic and basic functional groups.[7][8]
- Conduct a pH-Solubility Profile: Experimentally measure the equilibrium solubility of your compound across a wide pH range (e.g., pH 2 to pH 10). This will reveal the pH of minimum and maximum solubility.
- Select Buffer: Choose a buffer system that maintains the pH well within a range where your compound is highly soluble and stable for the duration of your experiment. Be aware that the dissolution rate of a basic drug salt can decrease in a medium with a high concentration of common ions (e.g., hydrochloride salt in a high chloride buffer).[9]

Question 4: pH adjustment isn't sufficient. What is the next logical step?

Answer: If pH manipulation alone is inadequate, the next step is often to explore salt formation, provided your molecule has suitable ionizable groups. Salt formation is a highly effective method for increasing the dissolution rate and apparent solubility of ionizable drugs.[10][11][12]

Mechanism: Forming a salt of your sulfonylpiperazine with a suitable counter-ion creates a new solid form with different physicochemical properties, including a lower crystal lattice energy and improved solvation characteristics.[11] For a basic piperazine moiety, you would screen various

pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate) to form a salt. The piperazine moiety itself is often used as a co-former to improve the solubility of other acidic drugs.[13][14][15]

Considerations:

- **pKa Rule:** A general guideline is that a pKa difference ( $\Delta pK_a$ ) of at least 2-3 units between the drug and the counter-ion is needed to form a stable salt.
- **Stability:** The chosen salt form must be physically and chemically stable and non-hygroscopic.
- **Common Ion Effect:** The solubility of a salt can be suppressed in the presence of a common ion, which can be relevant in certain buffer systems or in vivo.[9]

Question 5: My compound is non-ionizable or salt formation failed. What are my options for solid-state modification?

Answer: For neutral compounds or when salt formation is not viable, you should investigate co-crystallization and amorphization.

- **Co-crystallization:** This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid.[16] The co-former is chosen for its ability to form strong non-covalent interactions (like hydrogen bonds) with the API, disrupting the API's self-assembly and creating a crystal lattice with more favorable dissolution properties.[16][17]
- **Amorphization (Amorphous Solid Dispersions - ASDs):** This is a powerful technique that converts the crystalline drug into its amorphous, or non-crystalline, state.[18][19] Amorphous materials lack the long-range molecular order of crystals and exist at a higher free energy state.[18] This translates to significantly higher apparent solubility and faster dissolution rates.[19] Typically, the amorphous drug is dispersed within a polymer matrix (e.g., PVP, HPMC) to prevent it from recrystallizing over time.[20][21]

Strategy	Mechanism	Pros	Cons
Salt Formation	Creates a new ionic solid with different crystal packing and solvation properties.	Highly effective, well-understood, established regulatory pathway.	Only for ionizable drugs, risk of disproportionation, potential for hygroscopicity.[10][22]
Co-crystallization	Disrupts API crystal packing via hydrogen bonding with a co-former.	Applicable to non-ionizable drugs, can improve other properties (e.g., stability, mechanics).	Co-former selection can be challenging, requires screening. [16]
Amorphous Solid Dispersion (ASD)	Eliminates crystal lattice energy by creating a disordered solid state.	Dramatic increases in apparent solubility, applicable to most compounds.	Physically unstable (risk of recrystallization), requires a stabilizing polymer, potential for higher pill burden.[18][23]

Table 1: Comparison of Solid-State Solubility Enhancement Strategies.

### Category 3: Advanced Delivery Strategies

Question 6: I've tried various formulation approaches with limited success. Should I consider a prodrug strategy?

Answer: Yes, a prodrug approach is a valuable, albeit more resource-intensive, strategy. This involves chemically modifying your sulfonylpiperazine to attach a temporary, water-soluble moiety.[24][25]

Mechanism: The prodrug is designed to be highly soluble and is converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[26] This strategy can dramatically increase aqueous solubility. For example, attaching a phosphate or a glucuronide moiety can increase solubility by several orders of magnitude.[24]

### Key Considerations:

- **Bioconversion:** The linker between the drug and the promoiety must be stable in the formulation but efficiently cleaved at the desired site of action to release the active drug.
- **Synthetic Feasibility:** The synthesis of the prodrug must be achievable and scalable.
- **Regulatory Path:** Prodrugs are considered new chemical entities (NCEs), which involves a more extensive development and regulatory process.

Question 7: What role can nanotechnology play in solving my solubility issues?

Answer: Nanotechnology offers several powerful methods to formulate poorly soluble compounds like sulfonylpiperazines by increasing the drug's surface area, which enhances the dissolution rate.[27]

### Common Approaches:

- **Nanosuspensions:** This involves reducing the particle size of the drug to the nanometer range (typically < 1000 nm) and stabilizing the particles with surfactants or polymers. The dramatically increased surface-area-to-volume ratio leads to a faster dissolution rate.[28]
- **Polymeric Nanoparticles/Micelles:** The drug can be encapsulated within or adsorbed onto the surface of biocompatible nanoparticles.[27][29] These systems can protect the drug from degradation, provide sustained release, and improve bioavailability.[29][30][31]

These advanced delivery systems are generally considered when other approaches are insufficient, particularly for compounds in later stages of development or those requiring specialized delivery (e.g., injectables).[27]

## Experimental Protocols

### Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common lab-scale method for preparing an ASD, a key technique for enhancing the solubility of poorly soluble crystalline compounds.[32]

Objective: To prepare a molecular dispersion of a sulfonylpiperazine API in a polymer matrix to prevent crystallization and enhance aqueous dissolution.

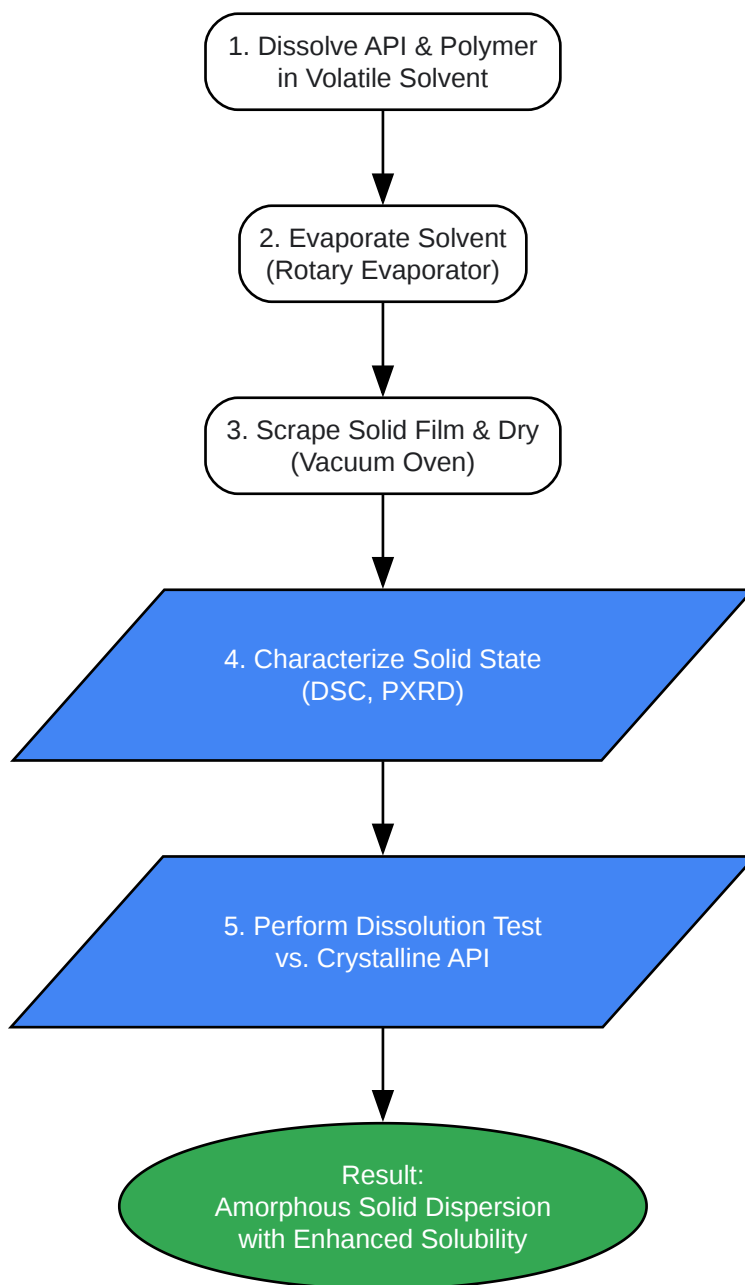
Materials:

- Sulfonylpiperazine API
- Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC-AS)
- Volatile organic solvent (e.g., acetone, methanol, dichloromethane) capable of dissolving both API and polymer.
- Rotary evaporator
- Vacuum oven

Methodology:

- Solution Preparation:
  - Accurately weigh the API and the polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
  - Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure a clear solution is formed, indicating complete dissolution.
- Solvent Evaporation:
  - Attach the flask to a rotary evaporator.
  - Set the water bath temperature to a point that ensures rapid evaporation without degrading the API (typically 40-50°C).
  - Apply vacuum and rotation. The solvent will evaporate, leaving a thin, solid film on the inner surface of the flask.
- Drying:
  - Carefully scrape the solid film from the flask.

- Transfer the solid to a glass dish and place it in a vacuum oven.
- Dry the material at a moderate temperature (e.g., 40°C) under high vacuum for 24-48 hours to remove any residual solvent. Residual solvent can act as a plasticizer and promote recrystallization.
- Characterization (Self-Validation):
  - Visual Inspection: The resulting material should be a clear, glassy solid, not a crystalline powder.
  - Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature ( $T_g$ ) and the absence of a melting endotherm corresponding to the crystalline API.
  - Powder X-Ray Diffraction (PXRD): The PXRD pattern of the ASD should show a broad, amorphous "halo" rather than the sharp Bragg peaks characteristic of a crystalline material.
- Performance Testing:
  - Conduct dissolution studies comparing the dissolution rate of the prepared ASD to the crystalline API in a relevant buffer. A significant increase in both the rate and extent of dissolution validates the success of the amorphization.



[Click to download full resolution via product page](#)

Caption: Workflow for ASD preparation by solvent evaporation.

## References

- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [[Link](#)]

- Chaudhari, S. P., & Dattatraya, M. S. (2015). Solubility and Dissolution Enhancement of Sulfasalazine by Solid Dispersion Technique. *International Journal of Pharmaceutical Sciences and Research*, 6(8), 3466-3475. [[Link](#)]
- Shan, X. (2022). Improving the Methods of Solubility and Drug Design in a Prodrug. *Journal of Harmonized Research in Pharmacy*, 11(1), 178. [[Link](#)]
- N'Da, D. D. (2017). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. *Molecules*, 22(6), 911. [[Link](#)]
- Gong, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. *Journal of Pharmaceutical Sciences*, 111(9), 2527-2537. [[Link](#)]
- Cho, S. H., et al. (2003). pH-induced Solubility Transition of Sulfonamide-Based Polymers. *Biomacromolecules*, 4(5), 1237-1243. [[Link](#)]
- Kumar, S., & Nanda, A. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. *International Journal of Pharmaceutical Sciences and Research*, 74(2), 24-31. [[Link](#)]
- Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. *International Journal of Pharmaceutical and Chemical Sciences*, 5(2), 172-183. [[Link](#)]
- Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. *International Journal of Pharmaceutical Sciences and Research*, 4(12), 400-409. [[Link](#)]
- Kim, J. Y., & Kim, D. W. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. *Pharmaceutics*, 12(9), 836. [[Link](#)]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [[Link](#)]
- Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. *Molecules*, 23(1), 6. [[Link](#)]

- Al-Sbiei, A., et al. (2023). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. *Journal of Nanobiotechnology*, 21(1), 358. [\[Link\]](#)
- Amar, M. N., et al. (2024). Predictive modeling of CO<sub>2</sub> solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. *Scientific Reports*, 14(1), 1-15. [\[Link\]](#)
- ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [\[Link\]](#)
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [\[Link\]](#)
- Zhang, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. *Molecules*, 29(8), 1779. [\[Link\]](#)
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. *Advanced Drug Delivery Reviews*, 59(7), 603-616. [\[Link\]](#)
- ResearchGate. (n.d.). Influence of pH on the Dissolution of Promethazine Hydrochloride from Hydroxypropylmethylcellulose Controlled Release Tablets. [\[Link\]](#)
- Frontiers. (n.d.). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [\[Link\]](#)
- Maurizi, E., et al. (2020). Nanomedicine Approaches to Negotiate Local Biobarriers for Topical Drug Delivery. *Advanced Therapeutics*, 3(11), 2000160. [\[Link\]](#)
- ResearchGate. (n.d.). Understanding the Behavior of Amorphous Pharmaceutical Systems during Dissolution. [\[Link\]](#)
- ResearchGate. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [\[Link\]](#)
- Bergström, C. A. S., et al. (2013). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. *Pharmaceutical Research*, 30(11), 2783-2795. [\[Link\]](#)

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. *ISRN Pharmaceutics*, 2012, 195727. [[Link](#)]
- Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. *Pharmaceutics*, 16(2), 241. [[Link](#)]
- ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. [[Link](#)]
- Bergström, C. A. S., et al. (2013). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. *Pharmaceutical Research*, 30(11), 2783-2795. [[Link](#)]
- Wang, S., et al. (2023). Optimized solubility and bioavailability of genistein based on cocrystal engineering. *Journal of Pharmaceutical and Biomedical Analysis*, 234, 115598. [[Link](#)]
- Du Toit, L. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. *Pharmaceutics*, 12(5), 393. [[Link](#)]
- YouTube. (2024, July 14). Optimizing Drug Loading in Amorphous Solid Dispersions. [[Link](#)]
- PubMed. (n.d.). Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges. [[Link](#)]
- Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. *Journal of Pharmaceutical Sciences*, 74(2), 142-147. [[Link](#)]
- Wiedenmann, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. *Pharmaceutics*, 13(7), 1007. [[Link](#)]
- ResearchGate. (n.d.). Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. [[Link](#)]
- Bergström, C. A. S. (2006). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. *Expert Opinion on Drug Metabolism & Toxicology*, 2(6), 877-891. [[Link](#)]

- Scientific Research Archives. (n.d.). Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy. [[Link](#)]
- ResearchGate. (n.d.). (PDF) Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an Anti-HIV agent): A technical note. [[Link](#)]
- Kumar, S., & Singh, S. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 417-426. [[Link](#)]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [[Link](#)]
- Encyclopedia.pub. (n.d.). Amorphization of Poorly Water-Soluble Drugs. [[Link](#)]
- Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. AAPS Journal, 9(4), E498-E506. [[Link](#)]
- PubMed. (n.d.). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. [[Link](#)]
- Sapsford, K. E., et al. (2013). Functionalizing nanoparticles with biological molecules: Developing chemistries that facilitate nanotechnology. Chemical Reviews, 113(3), 1904-2074. [[Link](#)]
- PubMed. (n.d.). Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. [[Link](#)]
- International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [[Link](#)]
- Stracey, R. L. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 48-60. [[Link](#)]

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Drug Solubility: Importance and Enhancement Techniques - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. pharmaexcipients.com \[pharmaexcipients.com\]](#)
- [5. pH-induced solubility transition of sulfonamide-based polymers - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. semanticscholar.org \[semanticscholar.org\]](#)
- [8. Recent progress in the computational prediction of aqueous solubility and absorption - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. Salt formation to improve drug solubility - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Salt formation to improve drug solubility. \(2007\) | Abu T.M. Serajuddin | 1447 Citations \[scispace.com\]](#)
- [13. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. Optimized solubility and bioavailability of genistein based on cocrystal engineering - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. globalresearchonline.net \[globalresearchonline.net\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. encyclopedia.pub \[encyclopedia.pub\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. youtube.com \[youtube.com\]](#)

- [22. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [23. Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. researchgate.net \[researchgate.net\]](#)
- [26. johronline.com \[johronline.com\]](#)
- [27. ascendiacdmo.com \[ascendiacdmo.com\]](#)
- [28. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [29. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [30. Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [31. Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy | International Journal of Life Science Research Archive \[sciressjournals.com\]](#)
- [32. rjptonline.org \[rjptonline.org\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Overcoming Solubility Challenges with Sulfonylpiperazines\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b359425#overcoming-solubility-problems-with-sulfonylpiperazines\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)